1-Methoxy-2-(methoxymethyl)-4-methylbenzene
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Overview
Description
1-Methoxy-2-(methoxymethyl)-4-methylbenzene is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, where the benzene ring is substituted with a methoxy group, a methoxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(methoxymethyl)-4-methylbenzene can be achieved through several methods. One common approach involves the methylation of 1-methoxy-2-(hydroxymethyl)-4-methylbenzene using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor containing a solid acid catalyst. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(methoxymethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-Methoxy-2-(methoxymethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(methoxymethyl)-4-methylbenzene involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
1-Methoxy-2-methylbenzene (Anisole): Similar structure but lacks the methoxymethyl group.
1-Methoxy-4-methylbenzene (p-Cresyl methyl ether): Similar structure but with different substitution pattern.
1-Methoxy-2-(methoxymethyl)-4-methyl-2-(propan-2-yl)pentane: A more complex derivative with additional alkyl groups.
Uniqueness: 1-Methoxy-2-(methoxymethyl)-4-methylbenzene is unique due to the presence of both methoxy and methoxymethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
22002-47-7 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-methoxy-2-(methoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H14O2/c1-8-4-5-10(12-3)9(6-8)7-11-2/h4-6H,7H2,1-3H3 |
InChI Key |
BIAGJSBERMOBDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)COC |
Origin of Product |
United States |
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